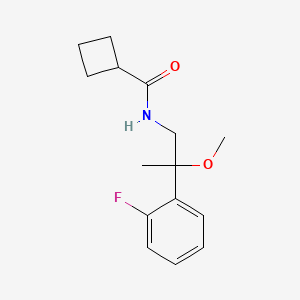

5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid is a chemical compound with the molecular formula C12H17N3O2 . It is used in various scientific research areas due to its versatile properties. Its applications range from drug discovery to material synthesis, making it valuable for advancing knowledge and developing innovative solutions.

Synthesis Analysis

The synthesis of 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . The intermediates in the synthesis of this compound have been synthesized by novel efficient methods .Molecular Structure Analysis

The molecular structure of 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid contains a total of 46 bonds; 24 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), 1 hydroxyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid have been reported in several methods . One of the key steps in the synthesis involves the condensation of two key intermediates by heating in a large volume of pyridine .Applications De Recherche Scientifique

Chemical Synthesis and Intermediate Applications

One primary application of this compound involves its role as a key precursor or intermediate in the synthesis of other complex molecules. For instance, it has been used in the efficient synthesis of imatinib, a significant therapeutic agent for certain types of cancer. Koroleva et al. (2012) described a straightforward method for synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, showcasing its critical role in drug development processes (Koroleva et al., 2012).

Role in Drug Design and Development

This compound also finds applications in the design and development of novel ligands for receptors, indicating its versatility in drug discovery. For example, a study focused on the creation of novel ligands for the 5-HT6 serotonin receptor, incorporating a similar structural motif to evaluate the impact of linkers on receptor affinity. This research underlines the compound's utility in developing new therapeutic agents with potential applications in treating various conditions (Łażewska et al., 2019).

Antimicrobial Activity

Moreover, its derivatives have been explored for antimicrobial activities, highlighting its potential in addressing resistance to antibiotics. Research by El-Meguid (2014) delved into constructing new compounds containing the benzoimidazole moiety, integrated with different amino acids and derivatives, to assess their antimicrobial efficacy. This study signifies the compound's relevance in developing new antimicrobial agents (El-Meguid, 2014).

Corrosion Inhibition

Additionally, derivatives of this compound have been evaluated for their effectiveness in inhibiting copper corrosion in chloride environments, demonstrating its applicability in materials science and engineering. The study by Kozaderov et al. (2019) showcases how modifications of the compound can lead to variations in corrosion inhibition efficacy, offering insights into developing more effective corrosion inhibitors (Kozaderov et al., 2019).

Propriétés

IUPAC Name |

5-amino-2-(4-methylpiperazin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17/h2-3,8H,4-7,13H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKGIXMRFVHXAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2590061.png)

![3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590062.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2590066.png)

![4-(2,5-diethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2590069.png)